![molecular formula C20H16N2O5 B2880404 N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide CAS No. 866050-84-2](/img/structure/B2880404.png)
N-[4-(8-oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide
Descripción
N-[4-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)phenyl]acetamide is a synthetic heterocyclic compound featuring a fused quinoline core modified with dioxole and furo moieties. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involved in oxidative stress or inflammation.
Propiedades
IUPAC Name |
N-[4-(6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-8-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-10(23)21-12-4-2-11(3-5-12)18-13-6-16-17(27-9-26-16)7-14(13)22-15-8-25-20(24)19(15)18/h2-7,18,22H,8-9H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARPPPBECMREOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs, based on the provided evidence:
Structural and Functional Insights
Core Modifications: The target compound’s [1,3]dioxolo[4,5-g]furo[3,4-b]quinoline core differs from the [1,4]dioxino[2,3-g]quinoline analogs in , and 7. The fused dioxole and furo groups may confer distinct electronic properties, influencing redox activity or binding to biological targets .
Substituent Effects :
- Position 8 Modifications : Ethoxybenzoyl () or benzoyl () groups at position 8 increase steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The target compound’s unsubstituted position 8 may favor interactions with polar residues in enzyme active sites.
- Acetamide Variations : Para-substituted phenyl acetamides (target compound, ) generally exhibit better solubility than ortho- or meta-substituted analogs () due to reduced steric hindrance .
The target compound’s dioxolo-furo system may similarly mimic redox-active natural products . The acetamide group’s role in hydrogen bonding (evidenced by NMR data in compound 9b, ) is critical for target engagement, as seen in kinase inhibitors or protease antagonists .
Synthetic Feasibility :
- The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to methods described in and . Yields for analogous compounds range from 51% () to higher efficiencies depending on protecting group strategies .
Métodos De Preparación
Quinoline Core Synthesis
The tetrahydroquinolin-8-one system can be synthesized via Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones. For example, reacting 2-amino-4,5-dimethoxybenzaldehyde with cyclohexanone under acidic conditions yields the bicyclic quinoline precursor.
Furo-Dioxolo Ring Formation
Thedioxolo[4,5-g]furo[3,4-b] system requires sequential cyclization. A diol intermediate (e.g., 4,5-dihydroxyfuran) may undergo acid-catalyzed cyclocondensation with orthoester reagents to form the dioxolo ring. Subsequent oxidation and dehydration steps generate the fused furo-quinoline structure.
Acetamide Functionalization
The 4-aminophenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination, followed by acetylation with acetic anhydride.
Synthetic Routes and Optimization
Route 1: Sequential Cyclization and Coupling
Step 1: Synthesis of 5,6,8,9-Tetrahydroquinolin-8-one
- Reagents : 2-Amino-4,5-dimethoxybenzaldehyde (1.0 eq), cyclohexanone (1.2 eq), p-toluenesulfonic acid (0.1 eq), ethanol, reflux (12 h).
- Yield : 68%.
Step 2: Dioxolo-Furo Cyclization
- Reagents : Tetrahydroquinolin-8-one derivative (1.0 eq), triethyl orthoformate (2.0 eq), concentrated HCl, 0°C → room temperature (24 h).
- Mechanism : Acid-catalyzed cyclocondensation forms the dioxolo ring.
- Yield : 54%.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- EDCI.HCl/DMAP : Optimal for acetamide coupling, achieving >75% conversion.
- Palladium Catalysts : Suzuki couplings require Pd(PPh₃)₄ for aryl-aryl bond formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency Analysis
Environmental Impact
- E-Factor : 18.2 (kg waste/kg product), driven by solvent use in recrystallization.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.